2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNUSRUEJLIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.
Key Findings :
-
Sulfoxide formation occurs selectively with stoichiometric H<sub>2</sub>O<sub>2</sub> in acetic acid, yielding >80% conversion .
-
Sulfone synthesis requires stronger oxidants like mCPBA and proceeds via a radical mechanism involving aminium intermediates .
Reduction of the Nitrile Group
The nitrile (-C≡N) group is reducible to primary amines or aldehydes, enabling downstream functionalization.
Mechanistic Notes :
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LiAlH<sub>4</sub> reduces nitriles directly to amines via a two-electron transfer process.
-
Partial hydrogenation to aldehydes requires precise control of H<sub>2</sub> pressure and catalyst loading.
Acylation and Alkylation of the Amino Group
The primary amine (-NH<sub>2</sub>) participates in nucleophilic substitution and condensation reactions.
Acylation
Alkylation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | 2-{[(2-(Methylamino)ethyl)sulfanyl]methyl}benzonitrile | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 70–75% |
Key Insights :
-
Acylation proceeds efficiently with DIC (N,N'-diisopropylcarbodiimide) as an activating agent in NMP .
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Alkylation requires polar aprotic solvents (e.g., DMF) and mild bases to avoid side reactions .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic derivatives under acidic or oxidative conditions.
Mechanistic Pathways :
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Cyclization to benzothiazoles involves cleavage of the sulfanyl-methyl bond, followed by thiol oxidation and ring closure .
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Thiazepine formation proceeds via radical-mediated H-atom transfer (HAT) from the amino group to the nitrile carbon .
Radical-Mediated Transformations
The aminoethyl group participates in nitrogen-centered radical (NCR) chemistry, enabling C–H functionalization.
Key Observations :
-
Radical reactions exhibit high regioselectivity due to the stability of the aminium radical intermediate .
-
Photoredox methods enable C–N bond formation without metal catalysts .
Hydrolysis of the Nitrile Group
The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | 2-{[(2-Aminoethyl)sulfanyl]methyl}benzoic acid | 50–60% |
| Basic hydrolysis | NaOH (aq.), H<sub>2</sub>O<sub>2</sub>, 80°C | 2-{[(2-Aminoethyl)sulfanyl]methyl}benzamide | 30–40% |
Industrial Relevance :
-
Hydrolysis is typically performed in continuous-flow reactors to minimize side product formation.
Enzymatic and Metabolic Reactions
In biological systems, the compound undergoes cytochrome P450-mediated oxidation and conjugation.
| Enzyme | Reaction | Metabolite | Activity |
|---|---|---|---|
| CYP3A4 | N-Dealkylation | 2-(Sulfanylmethyl)benzonitrile | Detoxification |
| UDP-glucuronosyltransferase | Glucuronidation | O-Glucuronide conjugate | Excretion |
Pharmacological Implications :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride may exhibit anticancer properties. For instance, a study on related benzonitrile derivatives demonstrated their effectiveness as human farnesyltransferase inhibitors, which are crucial in the treatment of cancers such as melanoma and prostate cancer . The mechanism involves the inhibition of protein farnesylation, which is essential for the function of several oncogenic proteins.
1.2 Androgen Receptor Modulation
The compound's structure suggests potential activity as a selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to treat conditions related to androgen receptor dysregulation, including prostate cancer and muscle wasting diseases. The non-steroidal nature of these compounds allows for better selectivity and reduced side effects compared to traditional anabolic steroids .
Pharmacology
2.1 Neuropharmacological Effects
Analogues of this compound have been studied for their effects on neurotransmitter systems. Specifically, compounds with similar structures have shown promise as H3 receptor antagonists, which play a role in cognition and attention enhancement . These antagonists may improve cognitive functions without significant central nervous system side effects, making them potential candidates for treating cognitive dysfunction.
2.2 Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. A series of studies on related aminobenzothiazole compounds showed moderate antimicrobial effects against various pathogens, indicating that similar structures could be explored for their antibacterial properties . This application is particularly relevant in the context of increasing antibiotic resistance.
Biochemical Applications
3.1 Enzyme Inhibition Studies
The potential of this compound as an enzyme inhibitor has been highlighted in several studies. Its structural features suggest it could inhibit key enzymes involved in metabolic pathways, particularly those related to cancer metabolism and cell proliferation . This could lead to novel therapeutic strategies targeting metabolic pathways in cancer cells.
3.2 Synthesis and Chemical Properties
The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for further biological evaluation. Efficient synthetic routes have been developed that minimize toxic waste and enhance yield, making it an attractive candidate for pharmaceutical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride include derivatives with variations in substituent positions, functional groups, or counterions. Below is a detailed comparison:
Structural Analogs and Their Properties
Substituent Position and Pharmacological Impact
- Ortho vs.
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (thioether) group in the target compound is less electronegative than the sulfonyl fluoride in AEBSF , reducing hydrolysis risks but also altering enzyme inhibition profiles. AEBSF is a serine protease inhibitor, whereas the target compound’s bioactivity remains uncharacterized in the evidence .
Pharmacological and Physicochemical Profiles
- Solubility and Stability: Hydrochloride salts (e.g., target compound and 4-(2-aminoethyl)benzonitrile hydrochloride) improve aqueous solubility compared to free bases. However, AEBSF’s sulfonyl fluoride group introduces instability in aqueous environments, releasing hazardous HF .
- Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to Z4201311028 (), involving dicyandiamide coupling. However, thiadiazole-containing analogs (e.g., compound 7A7 in ) require multistep syntheses with lower yields (~55%) .
Biological Activity
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃S
- Molecular Weight : 257.77 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzonitrile have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
| Compound 3 | A549 (lung cancer) | 30.5 ± 4.5 | Inhibition of PI3K/Akt pathway |
These results suggest that the compound may exert its effects through apoptosis induction and modulation of key signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These findings indicate that the compound has a selective inhibitory effect against certain bacterial strains, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Interaction with Nucleoside Transporters : Enhanced activity against human concentrative nucleoside transporter 2 (hCNT2) has been noted, suggesting a role in nucleoside metabolism and potential implications in antiviral therapy .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the administration of a benzonitrile derivative demonstrated significant tumor growth suppression in vivo. Mice treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .
Q & A
Q. What strategies mitigate toxicity risks during preclinical development?
- Methodology :
- In Silico Toxicity : Use ProTox-II to predict hepatotoxicity and mutagenicity.
- In Vitro Assays : Test cytotoxicity in HepG2 cells (IC > 100 µM acceptable) and monitor hydrogen fluoride release under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
